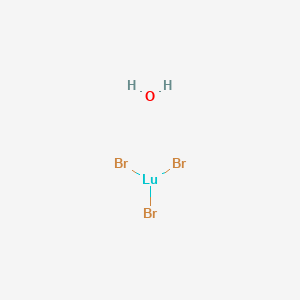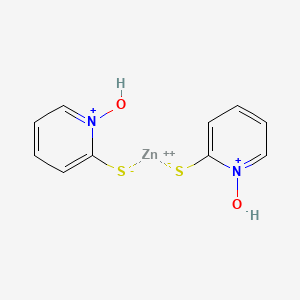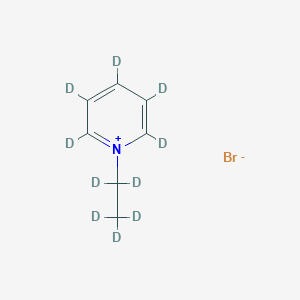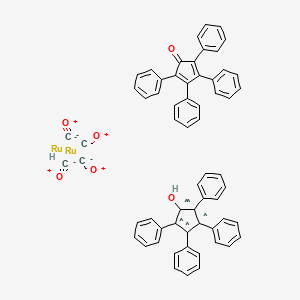
Diethyl (methylidyneammonio)methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (methylidyneammonio)methylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is also known by other names such as diethyl methylphosphonate and phosphonic acid, methyl-, diethyl ester . This compound is characterized by its phosphonate group, which is a key functional group in many biologically active molecules and industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (methylidyneammonio)methylphosphonate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with methyl iodide under basic conditions. The reaction proceeds as follows:
(C2H5O)2P(O)H+CH3I→(C2H5O)2P(O)CH3+HI
The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydroiodic acid formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (methylidyneammonio)methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl phosphonate.
Reduction: It can be reduced to form diethyl phosphine.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diethyl phosphonate.
Reduction: Diethyl phosphine.
Substitution: Various phosphonate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (methylidyneammonio)methylphosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (methylidyneammonio)methylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl methylphosphonate: Similar in structure but lacks the methylidyneammonio group.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of a methylidyneammonio group.
Uniqueness
Diethyl (methylidyneammonio)methylphosphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C6H13NO3P+ |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
diethoxyphosphorylmethyl(methylidyne)azanium |
InChI |
InChI=1S/C6H13NO3P/c1-4-9-11(8,6-7-3)10-5-2/h3H,4-6H2,1-2H3/q+1 |
Clé InChI |
KHSFIJHHECVGHL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C[N+]#C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)











![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

